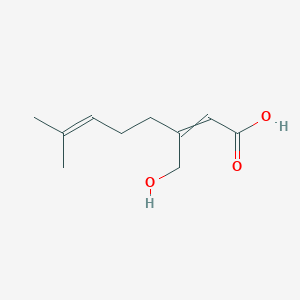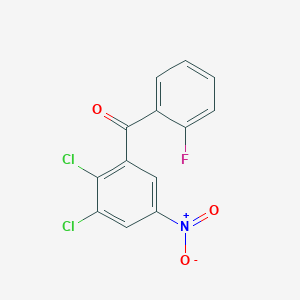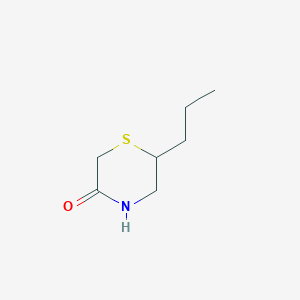
6-Propylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propylthiomorpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a propylthio group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylthiomorpholin-3-one typically involves the reaction of morpholine with propylthiol under specific conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with propylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Propylthiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or morpholine derivatives.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
6-Propylthiomorpholin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Propylthiomorpholin-3-one involves its interaction with specific molecular targets. The propylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Morpholine: A simpler analog without the propylthio group.
Thiomorpholine: Contains a sulfur atom in the ring but lacks the propyl group.
4-Morpholin-3-one: A related compound with different substitution patterns.
Uniqueness: 6-Propylthiomorpholin-3-one is unique due to the presence of both the morpholine ring and the propylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C7H13NOS |
|---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
6-propylthiomorpholin-3-one |
InChI |
InChI=1S/C7H13NOS/c1-2-3-6-4-8-7(9)5-10-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
FGLROHAOLCQZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


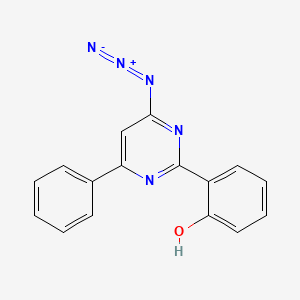
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
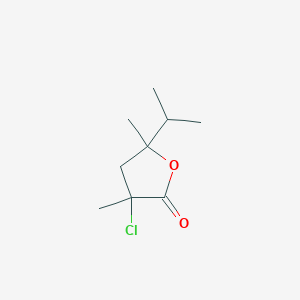
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
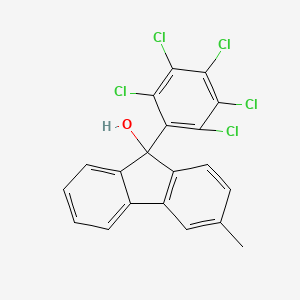
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)
